Chemical Profile and Mechanistic Rationale
Chemical Profile and Mechanistic Rationale
Engineering N-Hydroxyurea Pharmacophores into Peptides: A Technical Whitepaper on Fmoc-L-Lys(carbamoyl-OtBu)-OH
As a Senior Application Scientist in peptide chemistry and drug development, I frequently encounter the challenge of introducing delicate, metal-chelating, or redox-active pharmacophores into complex peptide sequences. The N-hydroxyurea moiety is a privileged structure in medicinal chemistry. It is renowned for its ability to chelate zinc in epigenetic enzymes, coordinate iron in prolyl hydroxylases, and act as a targeted nitric oxide (NO) donor. However, incorporating a free N-hydroxyurea group directly during solid-phase peptide synthesis (SPPS) is notoriously difficult due to the nucleophilicity and redox sensitivity of the hydroxylamine-derived functionality.
To bypass this synthetic bottleneck, researchers utilize Fmoc-L-Lys(carbamoyl-OtBu)-OH , a specialized amino acid building block that masks the sensitive N-hydroxyurea side chain with a tert-butyl (OtBu) protecting group. This whitepaper dissects the chemical rationale, self-validating synthetic protocols, and pharmacological applications of this critical reagent.
Fmoc-L-Lys(carbamoyl-OtBu)-OH (CAS: 2387846-16-2)[1] is an orthogonally protected lysine derivative where the ϵ -amino group has been modified into an O-tert-butyl protected N-hydroxyurea.
Table 1: Physicochemical & Synthetic Profile
| Property | Value | Synthetic Relevance |
|---|
| Chemical Name | N- α -Fmoc-N- ϵ -(t-butoxycarbamoyl)-L-lysine | Defines the orthogonal protection strategy. | | CAS Number | 2387846-16-2[1] | Essential for procurement and regulatory tracking. | | Molecular Formula | C26H33N3O6[1] | Used for mass spectrometry precursor mass calculation. | | Molecular Weight | 483.57 g/mol [1] | Required for precise stoichiometric equivalents in SPPS. | | Side-Chain Motif | O-tert-butyl N-hydroxyurea | Yields a free N-hydroxyurea upon TFA-mediated cleavage[2]. |
The Causality of the OtBu Protecting Group: Why protect the oxygen of the hydroxyurea with a tert-butyl group? Unprotected N-hydroxyureas are chemically unstable under the basic conditions (e.g., 20% piperidine) required for iterative Fmoc deprotection, often undergoing spontaneous intramolecular cyclization or degradation[3]. The OtBu group sterically shields the oxygen, rendering the side chain completely inert during peptide elongation. Crucially, the OtBu ether is highly acid-labile. During the final global cleavage step using trifluoroacetic acid (TFA), the OtBu group is seamlessly removed, unmasking a pristine, biologically active N-hydroxyurea on the lysine side chain[2].
Experimental Protocol: SPPS Workflow
To ensure high-fidelity incorporation of Fmoc-L-Lys(carbamoyl-OtBu)-OH, the following self-validating protocol must be strictly adhered to. Every reagent choice here is driven by chemical causality to prevent side reactions.
Step-by-Step Methodology:
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Resin Preparation: Swell Rink Amide AM resin (0.1 mmol scale) in N,N-Dimethylformamide (DMF) for 30 minutes to maximize the accessibility of functional sites.
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Fmoc Deprotection: Treat the resin with 20% piperidine in DMF (2 x 10 mins). Wash extensively with DMF (5x) to remove trace base.
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Activation & Coupling:
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Dissolve Fmoc-L-Lys(carbamoyl-OtBu)-OH (0.3 mmol, 3 eq) and HATU (0.29 mmol, 2.9 eq) in a minimum volume of DMF.
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Add N,N-Diisopropylethylamine (DIPEA) (0.6 mmol, 6 eq).
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Causality: A slight stoichiometric deficit of HATU relative to the amino acid prevents the capping of the resin's free amine via guanidinylation, while the excess DIPEA ensures rapid activation of the carboxylate.
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Add the activated mixture to the resin and agitate for 60 minutes. Verify coupling completion via a Kaiser test.
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Global Cleavage & Deprotection:
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Treat the dried resin with a cleavage cocktail of TFA / TIPS / H2O (95:2.5:2.5 v/v/v) for 2 hours at room temperature.
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Causality: Triisopropylsilane (TIPS) acts as a bulky carbocation scavenger. This is non-negotiable. Without TIPS, the highly reactive tert-butyl cation released from the carbamoyl-OtBu group will re-alkylate the nucleophilic N-hydroxyurea oxygen or nitrogen, severely compromising the final yield[2].
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Isolation: Precipitate the cleaved peptide in cold diethyl ether, centrifuge, decant, and lyophilize the resulting pellet.
Caption: SPPS workflow for incorporating Fmoc-L-Lys(carbamoyl-OtBu)-OH and generating an N-hydroxyurea peptide.
Pharmacological Applications & Case Studies
The strategic placement of an N-hydroxyurea on a lysine side chain opens several advanced therapeutic avenues:
Epigenetic Modulation (HDAC & LSD1 Inhibition) Histone deacetylases (HDACs) and Lysine-specific demethylase 1 (LSD1) are highly sought-after targets in oncology and hematology. While traditional inhibitors rely on hydroxamic acids (e.g., SAHA), N-hydroxyureas offer a distinct bidentate zinc/iron-binding geometry. The aliphatic chain of lysine perfectly mimics the natural substrate (acetylated or methylated lysine), allowing the N-hydroxyurea warhead to penetrate deep into the catalytic pocket and chelate the active-site metal[4].
Targeted Therapies for Sickle Cell Disease (SCD) Hydroxyurea is a classic, FDA-approved small molecule for SCD that functions by inducing the expression of fetal hemoglobin (HbF), which prevents the polymerization of sickle hemoglobin[5]. However, systemic hydroxyurea administration carries off-target toxicity risks. By embedding the hydroxyurea pharmacophore into a targeted cyclic peptide scaffold (such as an LSD1 inhibitor), researchers can achieve targeted epigenetic modulation, upregulating γ -globin (HbF) production with significantly higher potency and lower cytotoxicity than the free drug[4].
Caption: Pharmacological pathway of N-hydroxyurea-modified peptides in epigenetic modulation and HbF induction.
Analytical Validation
To validate the successful incorporation and deprotection of the N-hydroxyurea moiety, researchers must rely on orthogonal analytical techniques:
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LC-MS Analysis: The precursor mass of the final peptide must reflect the loss of the tert-butyl group (-56.1 Da relative to the protected intermediate).
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RP-HPLC: The unmasking of the N-hydroxyurea group drastically increases the polarity of the peptide. A successful TFA cleavage will result in a significant shift to an earlier retention time on a C18 column compared to a micro-cleaved sample lacking the carbocation scavenger.
References
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A Convenient Method for the Synthesis of N-Hydroxyureas Source: ResearchGate URL: [Link]
- WO2019219938A1 - Fmoc protected (2s)-2-amino-8-[(1,1-dimethylethoxy)
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Structure-Based Identification of Potent Lysine-Specific Demethylase 1 Inhibitor Peptides and Temporary Cyclization to Enhance Proteolytic Stability and Cell Growth-Inhibitory Activity Source: Journal of Medicinal Chemistry (ACS Publications) URL: [Link]
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Rational Drug Design of Peptide-Based Therapies for Sickle Cell Disease Source: PMC (NIH) URL:[Link]
Sources
- 1. evitachem.com [evitachem.com]
- 2. WO2019219938A1 - Fmoc protected (2s)-2-amino-8-[(1,1-dimethylethoxy)amino]-8-oxo-octanoic acid, (s)-2-amino-8-oxononanoic acid and (s)-2-amino-8-oxodecanoic acid for peptide synthesis - Google Patents [patents.google.com]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pmc.ncbi.nlm.nih.gov [pmc.ncbi.nlm.nih.gov]
